molecular formula C16H16N2O3S2 B2581414 N-(3-cyanothiophen-2-yl)-4-tosylbutanamide CAS No. 941987-17-3

N-(3-cyanothiophen-2-yl)-4-tosylbutanamide

Cat. No.: B2581414
CAS No.: 941987-17-3
M. Wt: 348.44
InChI Key: VNIBJEFELDYISG-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-tosylbutanamide is a synthetic heterocyclic amide derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a cyanothiophene moiety linked to a tosylbutanamide chain, a structural combination found in molecules with diverse biological activities. While the specific mechanism of action for this compound may be under investigation, its core structure is related to classes of compounds known to exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, as well as yeasts . Furthermore, structurally similar benzothiophene and cyanothiophene derivatives have demonstrated promising antitumor and antiproliferative effects in vitro against human cancer cell lines, making them valuable scaffolds in anticancer research . The integration of the sulfonamide (tosyl) group is a common feature in many bioactive molecules and can contribute to a compound's ability to interact with enzyme active sites. Researchers are exploring this compound and its analogs for their potential to inhibit specific enzymatic pathways or for their antioxidant properties through free radical scavenging, as determined by assays like ABTS . This product is provided for research purposes to support the development of novel therapeutic agents and the study of structure-activity relationships (SAR). It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-12-4-6-14(7-5-12)23(20,21)10-2-3-15(19)18-16-13(11-17)8-9-22-16/h4-9H,2-3,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIBJEFELDYISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-tosylbutanamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated tosylated butanoic acid derivative. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the acylation process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-tosylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-tosylbutanamide involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-cyanothiophen-2-yl)-4-tosylbutanamide can be compared to related compounds to highlight key distinctions in reactivity, solubility, and applications. Below is a detailed analysis supported by data from the evidence:

Table 1: Comparison of this compound with Analogues

Compound Name Core Heterocycle Sulfonyl Group Molecular Weight (g/mol) Yield (%) Key Functional Features
This compound 3-cyanothiophene Tosyl ~375.4 (estimated) N/A Cyano (electron-withdrawing), tosyl (stable)
N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide Benzo[d]thiazole Tosyl 389.3 73 Methylbenzo[d]thiazole (bulky, aromatic)
N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (1) Benzo[d]thiazole Phenylsulfonyl 375.3 73 Phenylsulfonyl (less electron-withdrawing)
4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide Tetrahydrobenzothiophene Chloro ~297.8 (estimated) N/A Chloro (reactive leaving group)

Structural and Functional Analysis

Core Heterocycle Differences: The 3-cyanothiophene in the target compound provides a planar, electron-deficient aromatic system due to the cyano group, contrasting with the benzo[d]thiazole in analogues from , which features fused aromatic rings and a sulfur atom contributing to π-conjugation .

Sulfonyl Group Impact :

  • The tosyl group (p-toluenesulfonyl) in the target compound offers steric bulk and stability, whereas the phenylsulfonyl group in Compound 1 lacks the methyl substituent, reducing steric hindrance but maintaining sulfonyl reactivity .
  • In , the chloro substituent replaces the sulfonyl group entirely, enabling nucleophilic substitution reactions but reducing thermal stability .

The absence of yield data for the target compound and the chloro analogue suggests further optimization may be required for their syntheses.

The tosyl group’s methyl-substituted aromatic ring contributes to hydrophobic interactions, whereas the phenylsulfonyl group in Compound 1 may offer intermediate polarity .

Biological Activity

N-(3-cyanothiophen-2-yl)-4-tosylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and cancer therapy. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy, and potential applications.

Overview of the Compound

This compound is a synthetic derivative that has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. Its structure includes a thiophene moiety, which is known to enhance biological activity through various mechanisms.

1. Inhibition of α-Glucosidase

Recent research has demonstrated that derivatives based on the N-(3-cyanothiophen-2-yl) framework exhibit significant inhibitory activity against α-glucosidase, an enzyme critical in carbohydrate metabolism. For instance, one study reported the synthesis of several analogs, with one particular compound (4d9) showing an IC50 value of 2.11 μM—substantially lower than that of the standard drug Acarbose (IC50 = 327 μM) . This compound exhibited a remarkable selectivity ratio of 17.48 for α-glucosidase over α-amylase, indicating its potential as a therapeutic agent for type 2 diabetes management.

The mechanism by which this compound inhibits α-glucosidase appears to be non-competitive, as confirmed by kinetic studies and molecular docking analyses. These studies suggest that the compound binds to an allosteric site on the enzyme, thus preventing substrate access without competing with it directly .

1. SIRT Inhibition

Another area of investigation involves the compound's potential as a sirtuin inhibitor. Sirtuins are a family of proteins implicated in cancer progression and cellular aging. The inhibition of sirtuins can lead to reduced tumor growth and enhanced apoptosis in cancer cells. Preliminary data indicate that certain derivatives related to N-(3-cyanothiophen-2-yl) demonstrate antiproliferative effects on glioma cell lines .

2. Case Studies

Several case studies have explored the effects of this compound on various cancer models:

  • In Vitro Studies : Compounds derived from N-(3-cyanothiophen-2-yl) were tested on human glioblastoma cell lines (U373 and Hs683). Results indicated significant reductions in cell viability, suggesting that these compounds could trigger apoptosis through the activation of caspases .
  • In Vivo Models : The efficacy was further validated using zebrafish xenograft models, where treated groups showed reduced tumor growth compared to controls, reinforcing the potential clinical relevance of these findings.

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity TypeMechanismEfficacy (IC50)Selectivity Ratio
α-Glucosidase InhibitionNon-competitive inhibition2.11 μM17.48 (α-glucosidase/α-amylase)
SIRT InhibitionInduces apoptosis in glioma cellsNot specifiedSignificant reduction in cell viability

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